

Picloram's Collateral Damage: A Toxicological Guide for Non-Target Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Picloram**

Cat. No.: **B1677784**

[Get Quote](#)

An in-depth analysis of the unintended toxicological effects of the herbicide **picloram** on a range of non-target organisms, providing critical data and experimental insights for researchers, scientists, and drug development professionals.

Introduction

Picloram, a systemic herbicide belonging to the pyridine carboxylic acid family, is widely utilized for the management of broadleaf weeds, woody plants, and vines in various agricultural, forestry, and industrial settings.^[1] Its mode of action in target plants is as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth, ultimately resulting in plant death.^{[1][2]} While effective in its intended purpose, the persistence and mobility of **picloram** in the environment raise significant concerns about its toxicological impact on non-target organisms.^{[1][3]} This technical guide provides a comprehensive overview of the toxicological effects of **picloram** on a variety of non-target species, presenting quantitative data, detailing experimental methodologies, and visualizing key processes to facilitate a deeper understanding of its environmental and health implications.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **picloram** to a range of non-target organisms. The data is compiled from various studies and presented to allow for easy comparison across different species and exposure routes.

Table 1: Mammalian Toxicity of Picloram

Species	Test Type	Endpoint	Value (mg/kg)	Reference
Rat	Acute Oral	LD50	>5,000 - 8,200	[1][4]
Mouse	Acute Oral	LD50	2,000 - 4,000	[4]
Rabbit	Acute Oral	LD50	~2,000	[4]
Rabbit	Acute Dermal	LD50	>4,000	[4]
Rat	Inhalation (4-hour)	LC50	>0.35 mg/L	[4]
Rat	2-year Chronic Dietary	NOAEL	20	[5]
Rat	Multi-generational	NOAEL	~180 mg/kg/day	[4]

Table 2: Avian Toxicity of Picloram

Species	Test Type	Endpoint	Value (mg/kg)	Reference
Mallard Duck	Acute Oral	LD50	>2,510	[3]
Bobwhite Quail	Acute Oral	LD50	>5,000	[3]
Pheasant	Acute Oral	LD50	>2,000	[4]
Chicken	Acute Oral	LD50	>6,000	[4]

Table 3: Aquatic Toxicity of Picloram

Species	Test Type (Duration)	Endpoint	Value (mg/L)	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Acute (96-hour)	LC50	19.3	[1] [4]
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Acute (96-hour)	ALC50	36	[6]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	Acute (96-hour)	LC50	14.5	[1] [4]
Fathead Minnow (<i>Pimephales promelas</i>)	Acute (96-hour)	LC50	55	[1] [4]
Channel Catfish (<i>Ictalurus punctatus</i>)	Acute (96-hour)	LC50	1.4 (isooctyl ester)	[4]
Bull Trout (<i>Salvelinus confluentus</i>)	Chronic (30-day)	MATC (growth)	0.80	[6]
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Chronic (30-day)	MATC (growth)	1.67	[6]
Daphnia magna (Water Flea)	Acute (48-hour)	LC50	50	[1]
Daphnia magna (Water Flea)	Acute (48-hour)	LC50	68.3	[3]
Gammarus lacustris (Crustacean)	Acute (96-hour)	LC50	27	[4]

Table 4: Effects on Soil Microorganisms

Microorganism	Effect	Concentration	Reference
Pseudomonas fluorescens	Growth Inhibition (28.8%)	Not specified	[3]
Erwinia carotovora	No effect	Not specified	[3]
Bacillus sp.	No effect	Not specified	[3]
Red Latosol Soil Microflora	Decreased thermal effect	> 20.89 µg/g soil	[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies of **picloram** are often based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD TG 203)

The acute toxicity of **picloram** to fish is typically determined using a 96-hour static, semi-static, or flow-through test.[8]

- **Test Organisms:** Commonly used species include rainbow trout (*Oncorhynchus mykiss*), bluegill sunfish (*Lepomis macrochirus*), and fathead minnow (*Pimephales promelas*).[1][4] The fish are obtained from laboratory cultures or certified suppliers and are acclimated to the test conditions for a specified period.[8]
- **Test Conditions:** The test is conducted in glass vessels containing reconstituted or natural water of known quality. Water temperature, pH, dissolved oxygen, and hardness are maintained within narrow limits. A 16-hour light and 8-hour dark photoperiod is typically used.
- **Exposure:** Fish are exposed to a range of **picloram** concentrations, usually in a geometric series, plus a control group with no **picloram**. The concentrations are verified by analytical methods such as high-performance liquid chromatography (HPLC).[9]

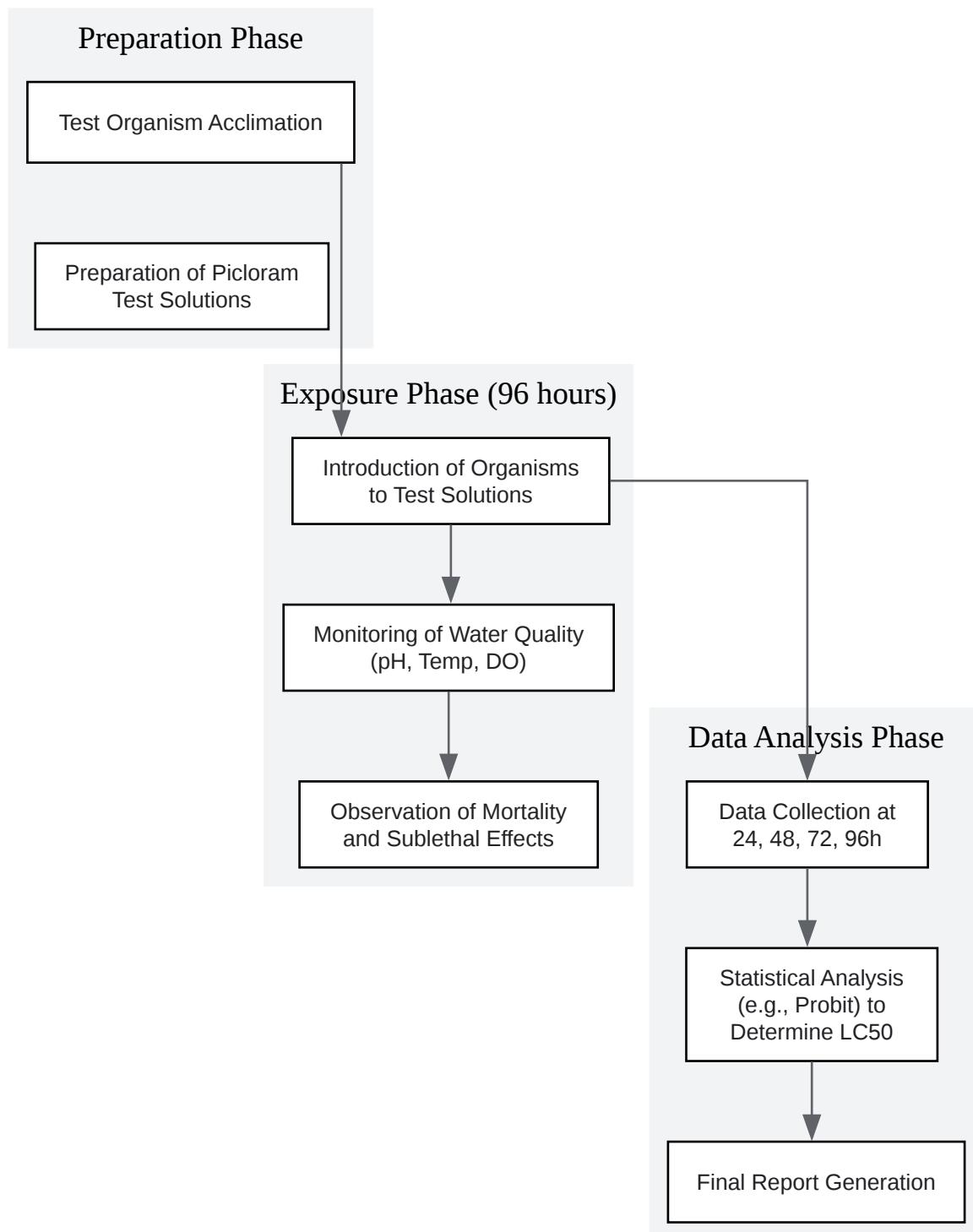
- Endpoints: Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are observed and recorded at 24, 48, 72, and 96 hours.^[8] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test organisms, which is calculated using statistical methods such as probit analysis.^[8]

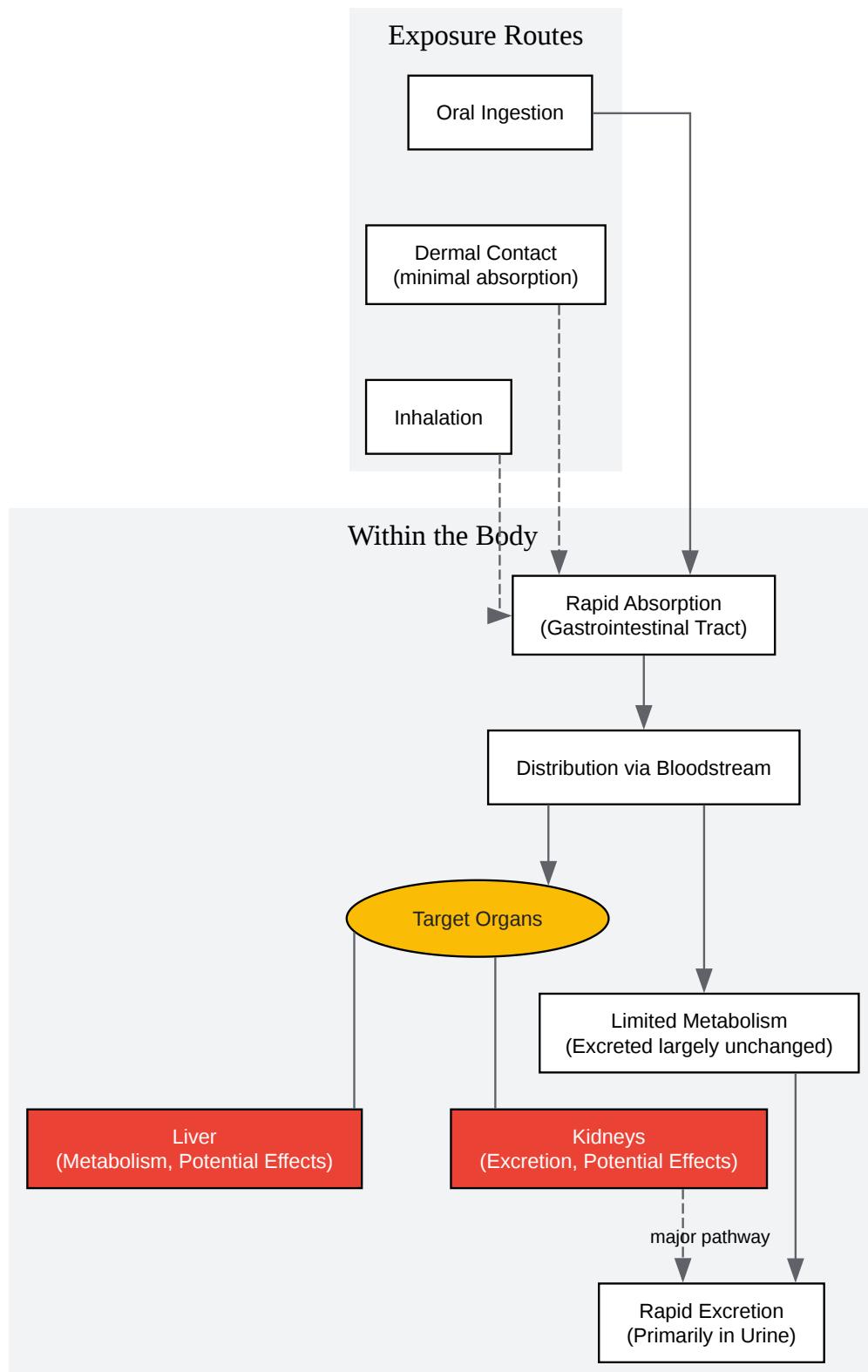
Avian Acute Oral Toxicity Test (OCSPP 850.2100)

This test is designed to determine the acute oral toxicity of a substance to birds.^[10]

- Test Organisms: Common test species include mallard ducks and bobwhite quail.^[3] The birds are typically young adults and are acclimated to the test environment.
- Procedure: A single oral dose of **picloram** is administered to the birds, usually via gavage or capsule.^[10] The birds are fasted before dosing to ensure complete absorption.^[11] A control group receives a sham dose.
- Observation: The birds are observed for mortality and signs of toxicity for at least 14 days after dosing.^[10] Body weight and food consumption are monitored.
- Endpoint: The LD50, the dose that is lethal to 50% of the test birds, is calculated.^[10]

Chronic Toxicity and Reproductive Studies in Mammals


Chronic toxicity and reproductive studies in mammals, typically rats, involve long-term exposure to **picloram** through the diet.


- Test Organisms: Laboratory rats are commonly used.
- Procedure: The animals are fed diets containing various concentrations of **picloram** for an extended period, such as two years for chronic toxicity or across multiple generations for reproductive studies.^[4]
- Endpoints: A wide range of endpoints are evaluated, including mortality, clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and histopathology of various organs.^[4] For reproductive studies, fertility, gestation, litter size, and offspring viability and development are assessed.^[4] The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Visualizing Experimental Workflows and Toxicological Pathways

Generalized Aquatic Toxicity Testing Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity test, such as the OECD TG 203 for fish.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. invasive.org [invasive.org]
- 2. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
- 5. scribd.com [scribd.com]
- 6. An ecological risk assessment of the acute and chronic toxicity of the herbicide picloram to the threatened bull trout (*Salvelinus confluentus*) and the rainbow trout (*Onchorhyncus mykiss*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
- To cite this document: BenchChem. [Picloram's Collateral Damage: A Toxicological Guide for Non-Target Species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677784#toxicological-effects-of-picloram-on-non-target-organisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com